7-Methyl-indan-1-ol
Overview
Description
7-Methyl-indan-1-ol is an organic compound with the molecular formula C10H12O It is a derivative of indan-1-ol, characterized by the presence of a methyl group at the seventh position of the indane ring
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing this compound involves the Friedel-Crafts acylation of 3-methylphenylpropanoic acid, followed by reduction.
Biocatalytic Methods: Enantioselective reduction of 7-Methyl-indan-1-one using biocatalysts such as carrot callus cultures has also been reported.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 7-Methyl-indan-1-one.
Reduction: The compound can be reduced to 7-Methyl-indane using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: 7-Methyl-indan-1-one.
Reduction: 7-Methyl-indane.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
7-Methyl-indan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and biotransformations.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 7-Methyl-indan-1-ol in biological systems involves its interaction with specific enzymes and receptors. The compound can act as a substrate for various oxidoreductases, leading to its conversion into different metabolites. These metabolites may interact with molecular targets such as proteins and nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Indan-1-ol: Lacks the methyl group at the seventh position, resulting in different chemical and biological properties.
7-Methyl-indan-1-one: The oxidized form of 7-Methyl-indan-1-ol, used in similar applications but with distinct reactivity.
Indan-1-one: Another related compound, differing in the absence of the methyl group and the presence of a ketone functional group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its enantiomers exhibit different properties, making it valuable for chiral studies and applications .
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-inden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9,11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLMCWIDKZMYBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CCC2=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74384-55-7 | |
Record name | 7-methyl-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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